
Tolpyralate
Overview
Description
Tolpyralate is a herbicide that belongs to the 4-hydroxyphenyl-pyruvate dioxygenase (HPPD) inhibitor class . It is used for controlling annual broadleaf and grass weeds in corn .
Synthesis Analysis
Tolpyralate has a unique chemical structure with a 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety . This compound shows high herbicidal activity against many weed species, including glyphosate-resistant Amaranthus tuberculatus .Molecular Structure Analysis
The molecular structure of Tolpyralate is unique, with a 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety . This structure contributes to its high herbicidal activity .Chemical Reactions Analysis
Tolpyralate’s efficacy can be enhanced with the addition of certain adjuvants . For example, it has been found that tolpyralate applied with MSO Concentrate®, Agral® 90, Assist® Oil Concentrate, Carrier®, or Merge® controlled velvetleaf, wild mustard, barnyardgrass, and foxtail species similarly .Physical And Chemical Properties Analysis
Tolpyralate has a molecular formula of C21H28N2O9S and an average mass of 484.520 Da . Its physical properties include a density of 1.3±0.1 g/cm3, a boiling point of 681.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .Scientific Research Applications
Weed Control in Corn Production
Tolpyralate is a 4-hydroxyphenylpyruvate dioxygenase (HPPD)–inhibiting herbicide used postemergence for the control of annual broadleaf and grass weeds in corn. It is particularly effective when used in combination with other herbicides such as atrazine . This combination is utilized in both the United States and Canada to enhance the control of common annual weed species in corn production systems .
Efficacy Enhancement with Adjuvants
The efficacy of tolpyralate can be significantly enhanced with the addition of adjuvants. Studies have shown that the use of a methylated seed oil (MSO) adjuvant, such as MSO Concentrate®, can improve weed control . Other adjuvants like Agral® 90, Assist® Oil Concentrate, Carrier®, and Merge® have also been tested and found to similarly control weeds when used with tolpyralate .
Control of Specific Weed Species
Tolpyralate has been shown to control a variety of weed species effectively. For instance, it controls velvetleaf, wild mustard, barnyardgrass, and foxtail species when applied with certain adjuvants . Additionally, it has been reported to control common ragweed and common lambsquarters, which are particularly challenging weeds in corn fields .
Impact on Corn Yield
The use of tolpyralate, especially when combined with suitable adjuvants, can have a positive impact on corn yield. By controlling weed species effectively, tolpyralate helps in maintaining a weed-free environment that is conducive to the growth and development of corn, ultimately leading to better yields .
Resistance Management
In the context of resistance management, tolpyralate offers an alternative mode of action as an HPPD inhibitor. This is crucial for managing weed populations that have developed resistance to other herbicide classes, thereby contributing to a more sustainable weed management strategy .
Mechanism of Action
Target of Action
Tolpyralate primarily targets the enzyme 4-hydroxyphenyl-pyruvate dioxygenase (HPPD) in plants . This enzyme plays a crucial role in the tyrosine degradation pathway .
Mode of Action
Upon absorption by the plant, Tolpyralate disrupts an essential function in the plant’s physiology . It blocks the production of the HPPD enzyme . This inhibition prevents the plant from producing plastoquinone and alpha-tocopherol compounds .
Biochemical Pathways
The inhibition of the HPPD enzyme by Tolpyralate disrupts the tyrosine degradation pathway . This disruption leads to the blockage of carotenoid biosynthesis in plants . Carotenoids are essential for photosynthesis, and their absence leads to the bleaching of new plant growth .
Pharmacokinetics
It is known that tolpyralate is rapidly absorbed by leaf and stem tissue .
Result of Action
The primary result of Tolpyralate’s action is the bleaching of new plant growth . This occurs because the inhibition of the HPPD enzyme by Tolpyralate blocks carotenoid biosynthesis, which is essential for photosynthesis . Without carotenoids, the plant cannot carry out photosynthesis effectively, leading to the bleaching effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tolpyralate. This is because Tolpyralate has properties and characteristics associated with chemicals detected in groundwater and may leach into groundwater, particularly where soils are permeable, and the water table is shallow . Furthermore, Tolpyralate has a high potential for reaching surface water via runoff for several months or more after application, especially in poorly draining soils and soils with shallow groundwater .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-methylsulfonylbenzoyl]pyrazol-3-yl]oxyethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O9S/c1-7-23-20(31-14(3)32-21(25)29-5)16(12-22-23)18(24)15-8-9-17(33(6,26)27)19(13(15)2)30-11-10-28-4/h8-9,12,14H,7,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCSCRDVVEUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894199 | |
| Record name | Tolpyralate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolpyralate | |
CAS RN |
1101132-67-5 | |
| Record name | Tolpyralate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101132675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolpyralate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-1-{1-ethyl-4-[4-mesyl-3-(2-methoxyethoxy)-o-toluoyl]pyrazol-5-yloxy}ethyl methyl carbonate; tolpyralate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLPYRALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30799TIHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of tolpyralate?
A1: Tolpyralate is a 4-HPPD-inhibiting herbicide. [] This enzyme is crucial in the tyrosine degradation pathway, which ultimately leads to the biosynthesis of carotenoids. Carotenoids protect chlorophyll from degradation by reactive oxygen species (ROS). By inhibiting 4-HPPD, tolpyralate disrupts carotenoid production, leading to chlorophyll destruction and ultimately plant death. [, ]
Q2: Is there evidence that reactive oxygen species (ROS) play a role in tolpyralate's herbicidal activity?
A2: Yes, research suggests a synergistic effect when tolpyralate is combined with herbicides that generate ROS. This synergy was observed for the control of several broadleaf weed species, indicating that ROS generation enhances tolpyralate's efficacy. []
Q3: Does tolpyralate exhibit any residual activity?
A3: Yes, studies have shown that tolpyralate, particularly when combined with atrazine, displays residual activity against glyphosate-resistant Canada fleabane. This residual activity was comparable to other industry standard herbicides. [, ]
Q4: What is the chemical structure of tolpyralate?
A4: Tolpyralate features a unique 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety. This distinctive structure contributes to its high herbicidal activity against various weed species, including glyphosate-resistant ones. []
Q5: What adjuvants are recommended for use with tolpyralate?
A5: Research suggests that the efficacy of tolpyralate is often enhanced when combined with specific adjuvants. Methylated seed oil (MSO) is frequently recommended for use with tolpyralate + atrazine mixtures for improved weed control across various species. [, , ]
Q6: Does the presence of Roundup WeatherMAX® influence the need for additional adjuvants?
A6: Studies indicate that the adjuvant system present in Roundup WeatherMAX® may be sufficient for optimal performance of tolpyralate + atrazine mixtures. When these herbicides were combined with Roundup WeatherMAX®, the addition of MSO and/or UAN did not consistently lead to significant improvements in weed control. [, ]
Q7: What is the efficacy of tolpyralate against multiple-herbicide-resistant (MHR) weeds?
A7: Research has shown tolpyralate to be effective against certain MHR weeds. When combined with atrazine, tolpyralate demonstrated control of MHR waterhemp comparable to other herbicide standards. [, , ] It also showed efficacy against glyphosate and cloransulam-methyl resistant horseweed, particularly when mixed with atrazine. []
Q8: Are there any documented cases of weed resistance to tolpyralate?
A8: Yes, there is at least one documented case of resistance to tolpyralate. A fall panicum accession from Wisconsin showed high resistance to tolpyralate, attributed to an Asp-376Glu amino acid substitution in one copy of the ALS gene. []
Q9: Has any corn sensitivity to tolpyralate been observed?
A9: Yes, while generally considered to have excellent crop tolerance, a case of severe tolpyralate sensitivity was observed in a sweet corn inbred line. This sensitivity was not linked to the Nsf1 locus, which confers tolerance to many corn herbicides, including other HPPD-inhibitors. This suggests a novel genetic factor is responsible for this sensitivity. []
Q10: How does tolpyralate interact with other herbicides?
A11: Tolpyralate is often used in combination with other herbicides, most commonly atrazine, to broaden the weed control spectrum and enhance efficacy. This combination has proven particularly effective against various weed species, including MHR waterhemp and Canada fleabane. [, , ]
Q11: Is there any information on the specific interactions between tolpyralate and atrazine?
A12: Yes, research has shown that the interaction between tolpyralate and atrazine can vary depending on the specific weed species, the application rate, and the evaluated response parameter. While often synergistic, additive interactions have also been observed. Therefore, broad generalizations about their interaction should be made cautiously. []
Q12: How does the interaction of tolpyralate with atrazine compare to its interaction with other photosystem II (PSII) inhibitors?
A13: Studies have explored the use of alternative PSII inhibitors, like bromoxynil and bentazon, with tolpyralate, particularly in regions where atrazine use is restricted. These combinations generally demonstrated good control of MHR waterhemp, with some interactions being synergistic. [] Similarly, in controlling GR horseweed, bromoxynil or bentazon proved to be effective alternatives to atrazine when tank-mixed with tolpyralate. []
Q13: Does the addition of grass herbicides to a tolpyralate + atrazine mixture provide any benefit?
A14: Yes, research suggests that adding a grass herbicide to a tolpyralate + atrazine mixture can enhance weed control efficacy, particularly for annual grasses like barnyardgrass and foxtail species. This improvement was observed in late-season weed control without increasing corn injury. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)
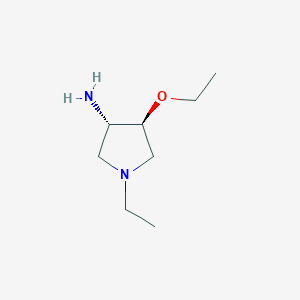
![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)
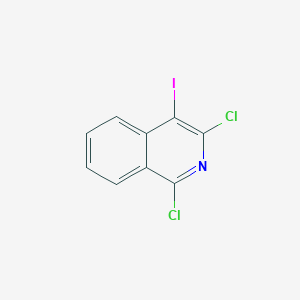
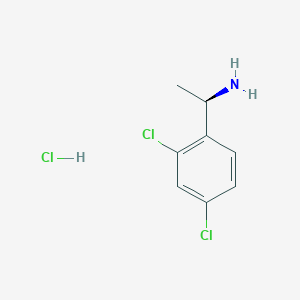

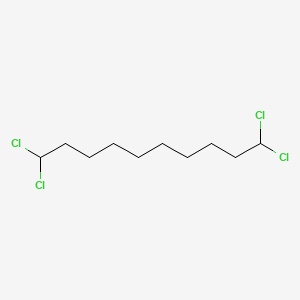

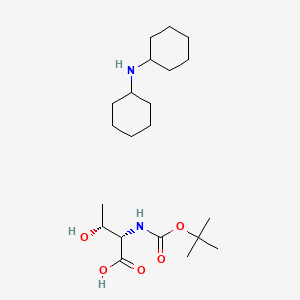

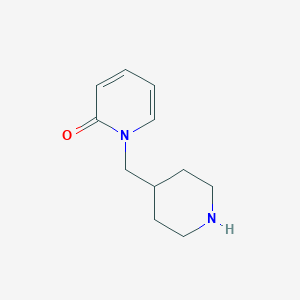
![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)
![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)
![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)